2-Methyl-3-nitropentan-2-ol
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Overview
Description
2-Methyl-3-nitropentan-2-ol is an organic compound characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitropentan-2-ol can be synthesized through several methods. One common approach involves the nitration of 2-methylpentan-2-ol using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound . Another method involves the reaction of an alkyl halide with nitrite ions, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-3-nitropentan-2-one.
Reduction: Formation of 2-methyl-3-aminopentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-3-nitropentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of photoreactive materials and UV-curing agents.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitropentan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitrobutan-2-ol
- 2-Methyl-3-nitrohexan-2-ol
- 2-Methyl-3-nitropropan-2-ol
Uniqueness
2-Methyl-3-nitropentan-2-ol is unique due to its specific molecular structure, which combines a nitro group and a hydroxyl group on a pentane backbone. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
59906-62-6 |
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Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methyl-3-nitropentan-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-4-5(7(9)10)6(2,3)8/h5,8H,4H2,1-3H3 |
InChI Key |
PQGVSRLIQXRYMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)O)[N+](=O)[O-] |
Origin of Product |
United States |
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